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Compound of Interest

Methyl 2-methylbenzo[d]oxazole-
Compound Name:
6-carboxylate

Cat. No. B178514

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for
Methyl 2-methylbenzo[d]oxazole-6-carboxylate, a heterocyclic compound of interest in
medicinal chemistry and materials science. While a complete, publicly available dataset of its
spectral properties (*H NMR, 3C NMR, IR, and Mass Spectrometry) is not readily available, this
document compiles and analyzes data from closely related analogs to offer a robust predictive
framework for its characterization. Detailed experimental protocols for obtaining such spectra
are also provided.

The molecular formula for Methyl 2-methylbenzo[d]oxazole-6-carboxylate is C10HoNOs, and
its CAS number is 136663-23-5.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for Methyl 2-
methylbenzo[d]oxazole-6-carboxylate based on the analysis of similar benzoxazole
derivatives.

Table 1: Predicted *H NMR Spectral Data
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Proton Assignment

Expected Chemical
Shift (8, ppm)

Expected Multiplicity

Notes

Aromatic H (H-4, H-5,
H-7)

75-8.2

The precise shifts and
coupling patterns will
depend on the
electronic
environment created
by the methyl and

carboxylate groups.

-OCHs (Ester)

Singlet peak
characteristic of a

methyl ester.

-CH: (at C-2)

Singlet peak for the
methyl group on the

oxazole ring.

Prediction is based on spectral data of related benzoxazole structures.

13

Expected Chemical Shift (3,

Carbon Assignment Notes
ppm)

Carbonyl carbon of the methyl
C=0 (Ester) 165 -170

ester.

Quaternary carbon of the
C-2 (Oxazole ring) 160 - 165 oxazole ring attached to the

methyl group.
Aromatic C 110 - 150 Carbons of the benzene ring.

The carbon to which the
C-6 ~125-130 .

carboxylate is attached.
-OCHs (Ester) ~52 Methyl carbon of the ester.
-CHs (at C-2) 14 - 20 Methyl group carbon.
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Prediction is based on spectral data of related benzoxazole structures.

Table 3: Predicted IR Spectral Data

Expected Wavenumber

Functional Group Intensity
(cm~)

C=0 Stretch (Ester) 1710-1730 Strong

C=N Stretch (Oxazole) 1600 - 1650 Medium

C-O Stretch (Ester & Ether) 1200 - 1300 Strong

Aromatic C-H Stretch 3000 - 3100 Medium

Aliphatic C-H Stretch 2850 - 3000 Medium

Prediction is based on spectral data of related benzoxazole structures.

Table 4: Predicted Mass Spectrometry Data

Analysis

Expected Result

Notes

Molecular lon (M%)

m/z = 191.19

Corresponding to the

molecular weight of C10HoNOs.

Major Fragments

Loss of -OCHs (m/z = 160)

Common fragmentation pattern

for methyl esters.

Loss of -COOCHs (m/z = 132)

Prediction is based on spectral data of related benzoxazole structures.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the

spectral data for Methyl 2-methylbenzo[d]oxazole-6-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the *H and 13C chemical environments in the molecule.
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Instrumentation: A 400 MHz or higher field NMR spectrometer.
Procedure:
e Sample Preparation:

o Weigh approximately 5-10 mg of the purified compound.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
CDCls or DMSO-ds) in a clean NMR tube.

o Ensure the sample is fully dissolved; gentle warming or sonication may be applied if
necessary.

o Data Acquisition:

o Acquire *H NMR spectra using standard parameters. A sufficient number of scans should
be averaged to obtain a good signal-to-noise ratio.

o Acquire 13C NMR spectra. A larger number of scans will be necessary due to the lower
natural abundance of the 13C isotope.

o Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Procedure:
o Sample Preparation (Attenuated Total Reflectance - ATR):

o Place a small amount of the solid sample directly onto the ATR crystal.

o Ensure good contact between the sample and the crystal by applying pressure with the
built-in clamp.
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o Data Acquisition:
o Record the spectrum, typically in the range of 4000-400 cm~1.
o Collect a background spectrum of the clean ATR crystal before running the sample.

o Perform baseline correction and other necessary data processing.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, with an electrospray ionization (ESI)
source.

Procedure:
e Sample Preparation:

o Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such
as methanol or acetonitrile.

o Further dilute the stock solution to a final concentration of approximately 1-10 pg/mL.
o Data Acquisition:

o Infuse the sample solution into the ESI source at a constant flow rate.

o Acquire the mass spectrum in positive ion mode.

o Analyze the resulting spectrum for the molecular ion peak and characteristic fragment

ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
synthesized organic compound like Methyl 2-methylbenzo[d]oxazole-6-carboxylate.
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Compound Synthesis & Purification

Synthesis of Methyl
2-methylbenzo[d]oxazole-6-carboxylate

Purification
(e.g., Column Chromatography)

Aaracterization CharacterizatiNharacterization

Spectroscopic Analysis

NMR Spectroscopy
(*H and 13C) Mass Spectrometry

Rata Intefpretation

Spectral Data Analysis

&
Structure Confirmation

Click to download full resolution via product page

 To cite this document: BenchChem. [Spectroscopic Analysis of Methyl 2-
methylbenzo[d]oxazole-6-carboxylate: A Technical Guide]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b178514#methyl-2-methylbenzo-d-
oxazole-6-carboxylate-spectral-data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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